molecular formula C14H17N3 B1428864 5-(3-Methylpiperazin-1-yl)isoquinoline CAS No. 1483029-23-7

5-(3-Methylpiperazin-1-yl)isoquinoline

Cat. No. B1428864
M. Wt: 227.3 g/mol
InChI Key: CRWCGRCOXPDTBA-UHFFFAOYSA-N
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Description

5-(3-Methylpiperazin-1-yl)isoquinoline, also known as MPIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Protein Kinase Inhibition

Isoquinoline derivatives, such as 1-(5'-isoquinolinesulfonyl)-2-methylpiperazine (H7), have been identified as potent inhibitors of protein kinases, including cyclic AMP- and cyclic GMP-dependent protein kinases (PKA and PKG) and protein kinase C (PKC) (Quick, Ware, & Driedger, 1992). These inhibitors play a crucial role in regulating cellular processes by modulating enzyme activity, offering potential pathways for therapeutic intervention in diseases where protein kinase dysregulation is a factor.

Antagonism of P2X7 Nucleotide Receptor

Isoquinolines such as KN-62 and KN-04 have shown high selectivity and potency in inhibiting the human lymphocyte P2Z receptor, an ATP-gated cation channel that shares functional characteristics with the P2X7 nucleotide receptor. These compounds exhibit significant inhibition of ATP activation in human embryonic kidney cells expressing the human P2X7R but not the rat P2X7R, highlighting species-specific pharmacological sensitivities (Humphreys et al., 1998).

Modulation of Cerebral Vasospasm

1-(5-Isoquinolinesulfonyl)-homopiperazine (HA1077) is recognized for its anti-vasospastic properties, acting as a calcium antagonist. It has shown effectiveness against endothelin-induced contraction in canine cerebral arteries both in vitro and in vivo, suggesting its utility in managing cerebral vasospasm, a critical condition following subarachnoid hemorrhage (Asano et al., 1990).

Corrosion Inhibition

In materials science, isoquinoline derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. Studies reveal that these compounds can significantly reduce corrosion rates, with their efficacy closely related to molecular structure and adsorption characteristics on the metal surface (About et al., 2020).

Anticancer Activity

Specific isoquinoline derivatives have demonstrated potential as anticancer agents. Modifications to the core structure of these compounds can significantly influence their biological activity, offering a promising approach to the development of novel anticancer therapies. The targeted delivery of these compounds to tumor cells using transferrin-conjugated liposomes has been explored to enhance their therapeutic potential and selectivity (Yang et al., 2015).

properties

IUPAC Name

5-(3-methylpiperazin-1-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-11-10-17(8-7-16-11)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWCGRCOXPDTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methylpiperazin-1-yl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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